Prednisolone Tebutate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956.

structure in Negwer, 5th ed, #5613

See also: Prednisolone (has active moiety).

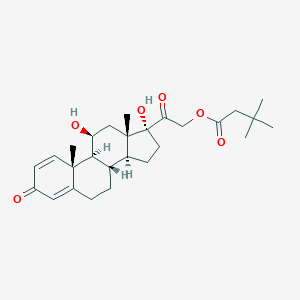

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMXXHTVHHLNRO-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023505 | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-14-3 | |

| Record name | Prednisolone tebutate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone tebutate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone tebutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisolone tebutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE TEBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7A1U282K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Prednisolone Tebutate Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting receptor binding affinity studies of Prednisolone Tebutate, a synthetic glucocorticoid corticosteroid.[1] this compound acts as an agonist to the glucocorticoid receptor (GR), modulating immune responses and exerting anti-inflammatory effects.[2] A thorough understanding of its binding kinetics is paramount for predicting therapeutic efficacy and potential off-target effects. This document outlines the theoretical underpinnings of glucocorticoid receptor interactions, detailed experimental protocols for competitive radioligand binding assays, and robust data analysis methodologies. By integrating established principles with practical, field-proven insights, this guide serves as an essential resource for researchers in pharmacology and drug development.

Introduction: The Significance of this compound and Receptor Affinity

This compound is a synthetic glucocorticoid designed for prolonged anti-inflammatory and immunosuppressive action.[2] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory responses.[5][6]

The affinity with which this compound binds to the GR is a critical determinant of its potency and duration of action. A high binding affinity, quantified by a low equilibrium dissociation constant (Kd) or inhibition constant (Ki), indicates a strong and stable interaction with the receptor. This often translates to a more potent pharmacological effect at lower concentrations. Therefore, accurately characterizing the receptor binding affinity of this compound is a cornerstone of its preclinical and clinical evaluation.

Key Concepts:

-

Glucocorticoid Receptor (GR): An intracellular receptor that, upon ligand binding, acts as a transcription factor to regulate gene expression.[4][7]

-

Binding Affinity: The strength of the interaction between a ligand (e.g., this compound) and its receptor. It is inversely related to the dissociation constant (Kd).

-

This compound as a Prodrug: It is an ester of prednisolone, designed for slow release of the active prednisolone at the site of injection, providing sustained therapeutic effects.[2]

The Glucocorticoid Receptor Signaling Pathway

Understanding the mechanism of action of this compound necessitates a clear comprehension of the GR signaling cascade.

-

Ligand Binding: In its inactive state, the GR resides primarily in the cytoplasm as part of a multi-protein complex.[8] Prednisolone, the active metabolite of this compound, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[5][9]

-

Conformational Change and Complex Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of associated heat shock proteins and other chaperones.[9]

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.[6]

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[10] This interaction can either activate or repress gene transcription, leading to the downstream anti-inflammatory and immunosuppressive effects.[5]

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Design: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a robust and widely used method to determine the binding affinity of an unlabeled test compound (in this case, this compound or its active form, prednisolone) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11][12]

Principle of the Assay

The assay involves incubating a constant concentration of a high-affinity radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) with a source of GR (e.g., cell lysates or purified receptor) in the presence of increasing concentrations of the unlabeled competitor, prednisolone. The amount of radioligand bound to the receptor is then measured. As the concentration of prednisolone increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The concentration of prednisolone that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50.

Materials and Reagents

-

Radioligand: [3H]-dexamethasone (a high-affinity GR agonist).

-

Unlabeled Ligand: Prednisolone (as the competitor).

-

Receptor Source: Commercially available purified human GR or cell lysates from a cell line expressing GR (e.g., A549 cells).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

-

Scintillation Cocktail: For radioactivity measurement.

-

96-well filter plates and vacuum manifold: For separating bound from free radioligand.

Step-by-Step Experimental Protocol

-

Preparation of Reagents:

-

Prepare serial dilutions of unlabeled prednisolone in the assay buffer. The concentration range should typically span several orders of magnitude around the expected Ki value.

-

Dilute the [3H]-dexamethasone in the assay buffer to a final concentration that is approximately equal to its Kd for the GR.

-

Prepare the receptor source according to the manufacturer's instructions or standard laboratory protocols.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the receptor preparation, and the various concentrations of unlabeled prednisolone.

-

To determine non-specific binding, include wells containing a high concentration of unlabeled dexamethasone.

-

To determine total binding, include wells with only the radioligand and receptor, without any competitor.

-

-

Incubation:

-

Add the [3H]-dexamethasone to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Caption: Competitive Radioligand Binding Assay Workflow.

Data Analysis and Interpretation

Calculation of Specific Binding

Specific Binding = Total Binding - Non-specific Binding

Generation of a Competition Curve

Plot the percentage of specific binding as a function of the logarithm of the competitor (prednisolone) concentration. This will generate a sigmoidal dose-response curve.

Determination of IC50

The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis.[13][14]

Calculation of the Inhibition Constant (Ki)

The Ki value, which represents the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

| Parameter | Value | Units |

| Radioligand | [3H]-dexamethasone | - |

| Receptor Source | Purified Human GR | - |

| IC50 of Prednisolone | Experimental Value | nM |

| Ki of Prednisolone | Calculated Value | nM |

Scatchard Analysis (Historical Context and Modern Alternatives)

Historically, Scatchard plots were widely used to analyze ligand-binding data to determine the number of binding sites (Bmax) and the dissociation constant (Kd).[15] The Scatchard equation linearizes the binding data by plotting the ratio of bound to free radioligand against the concentration of bound radioligand.[15][16] However, this method has largely been superseded by non-linear regression analysis of the direct binding data, as linearization can distort experimental error.[15][17] While Scatchard analysis can still be a useful tool for visualizing binding data and identifying potential complexities like cooperativity or multiple binding sites, non-linear regression is now considered the gold standard for accurate determination of binding parameters.[16][18]

Conclusion and Future Directions

This guide has provided a detailed protocol for determining the receptor binding affinity of this compound. Accurate characterization of this fundamental pharmacological parameter is essential for understanding its mechanism of action and for the development of improved glucocorticoid therapies. Future studies could explore the binding kinetics in more complex cellular environments, investigate the influence of post-translational modifications of the GR on ligand binding, and utilize advanced techniques such as surface plasmon resonance for real-time binding analysis.

References

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Grokipedia. (2026, January 3). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]

-

Duggleby, R. G., & Waters, M. J. (1993). Nonlinear Regression Analysis of the Time Course of Ligand Binding Experiments. Journal of Receptor Research, 13(8), 1135–1146. Retrieved from [Link]

-

Fagu, B., Lhiaubet, A. M., & Tufenkji, A. E. (1998). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Analytical Biochemistry, 257(2), 167–174. Retrieved from [Link]

-

Perelson, A. S., & DeLisi, C. (1980). Interpretation of Scatchard plots for aggregating receptor systems. Mathematical Biosciences, 52(1-2), 1–45. Retrieved from [Link]

-

Klotz, I. M. (1982). Analysis of Receptor-Ligand Interactions. Science, 217(4566), 1247–1249. Retrieved from [Link]

-

Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43–48. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem Compound Database. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43–48. Retrieved from [Link]

-

Bio-Resource. (2021, September 11). Scatchard Plot for Ligand Receptor binding analysis [Video]. YouTube. Retrieved from [Link]

-

GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

-

Edwards, J. P., & Zhi, L. (2003). Cell-free ligand binding assays for nuclear receptors. Methods in Enzymology, 364, 53–71. Retrieved from [Link]

-

Johnson, T. A., & Stavreva, D. A. (2005). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. Molecular and Cellular Biology, 25(19), 8415–8427. Retrieved from [Link]

-

Lo, M. (2000). Quantitative Determination of DNA-Ligand Binding: Improved Data Analysis. Journal of Chemical Education, 77(8), 1044. Retrieved from [Link]

-

Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Retrieved from [Link]

-

Holford, N. (n.d.). Ligand Binding. Retrieved from [Link]

-

LabX.com. (n.d.). PolarScreen Glucocorticoid Receptor Competitor Assay Kit, Red. Retrieved from [Link]

-

CanMED. (n.d.). This compound. HCPCS. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Prednisolone? Retrieved from [Link]

-

Innoprot. (n.d.). Glucocorticoid Receptor Translocation Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Ponec, M., Kempenaar, J., & de Kloet, E. R. (1981). Glucocorticoids: binding affinity and lipophilicity. Journal of Investigative Dermatology, 76(4), 211–214. Retrieved from [Link]

-

Pickup, M. E. (1979). Clinical Pharmacokinetics of Prednisone and Prednisolone. Clinical Pharmacokinetics, 4(2), 111–128. Retrieved from [Link]

-

Frey, B. M., & Frey, F. J. (1990). Clinical pharmacokinetics of prednisone and prednisolone. Clinical Pharmacokinetics, 19(2), 126–146. Retrieved from [Link]

-

Czock, D., Keller, F., Rasche, F. M., & Häussler, U. (2005). Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids. Clinical Pharmacokinetics, 44(1), 61–98. Retrieved from [Link]

-

Al-Ghanana, M., & Al-Ameri, M. (2018). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Clinical Pharmacology & Biopharmaceutics, 7(2). Retrieved from [Link]

-

Brattsand, R., Thalén, A., Roempke, K., Källström, L., & Gruvstad, E. (1982). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Journal of Steroid Biochemistry, 16(6), 779–786. Retrieved from [Link]

-

KEGG DRUG. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 6. innoprot.com [innoprot.com]

- 7. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Nonlinear regression analysis of the time course of ligand binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scatchard equation - Wikipedia [en.wikipedia.org]

- 16. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uwec.edu [chem.uwec.edu]

- 18. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Prednisolone Tebutate for Research Applications

This guide provides a comprehensive overview of the synthesis and characterization of Prednisolone Tebutate, a synthetic glucocorticoid, intended for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and analytical techniques, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for this compound in Research

This compound, the 21-tert-butylacetate ester of prednisolone, is a corticosteroid designed for prolonged therapeutic effect due to its reduced solubility and slower release of the active prednisolone moiety.[1][2][3] In a research context, the synthesis of such ester derivatives allows for the investigation of structure-activity relationships, the development of long-acting formulations, and the study of metabolic pathways. This guide will elucidate the chemical synthesis of this compound from its parent compound, prednisolone, and detail the analytical methods for its comprehensive characterization.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound hinges on the selective esterification of the primary hydroxyl group at the C-21 position of prednisolone. The steric hindrance of the tertiary hydroxyl group at C-17 and the secondary hydroxyl group at C-11 allows for a regioselective reaction at the more accessible C-21 position.[4]

Reaction Scheme

The overall reaction involves the acylation of prednisolone with pivalic anhydride, often in the presence of a suitable base or catalyst, to yield this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a robust method adapted from established procedures for corticosteroid esterification.[4][5]

Materials:

-

Prednisolone

-

Pivalic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Methanol

-

Silica Gel (for column chromatography)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve prednisolone (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (1.5 equivalents).

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add pivalic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the prednisolone spot and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC), and evaporate the solvent under reduced pressure. Dry the resulting solid under vacuum to yield this compound as a white to off-white powder.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₈O₆ | [3][6][7] |

| Molecular Weight | 458.6 g/mol | [3][6][7] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | [1][3] |

| Appearance | White to off-white crystalline powder |

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

The IR spectrum of this compound should be compared with a reference standard as per the United States Pharmacopeia (USP).[8] Key characteristic absorption bands are expected for the functional groups present in the molecule.

-

O-H stretch: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl groups at C-11 and C-17.

-

C=O stretch: Multiple sharp peaks between 1600-1750 cm⁻¹. This includes the ester carbonyl, the ketone at C-20, and the α,β-unsaturated ketone in the A-ring.

-

C=C stretch: A peak around 1660 cm⁻¹ for the conjugated double bonds in the A-ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the synthesized molecule.

¹H NMR: The proton NMR spectrum will show characteristic signals for the steroid backbone and the newly introduced tert-butyl group.[9][10][11]

-

Steroid Protons: A complex pattern of signals in the upfield region (0.8-3.0 ppm) corresponding to the steroidal framework.

-

Vinyl Protons: Characteristic downfield signals for the protons on the A-ring double bonds.

-

C-21 Methylene Protons: The protons of the CH₂ group adjacent to the ester will appear as a pair of doublets due to geminal coupling, shifted downfield compared to the parent prednisolone.

-

tert-Butyl Protons: A sharp singlet at approximately 1.2 ppm, integrating to nine protons, is a clear indicator of the tebutate group.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.[9][12]

-

Carbonyl Carbons: Resonances in the downfield region (170-210 ppm) for the ester and ketone carbonyls.

-

Olefinic Carbons: Signals between 120-170 ppm for the carbons of the A-ring double bonds.

-

Steroid Core Carbons: A series of signals in the aliphatic region (10-90 ppm).

-

tert-Butyl Carbons: A quaternary carbon and a methyl carbon signal characteristic of the tert-butyl group.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[13][14][15][16]

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (458.6 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns for corticosteroids often involve loss of the side chain and cleavage of the steroid rings.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized this compound.

Caption: Workflow for HPLC analysis of this compound.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 70:30 v/v) or Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

The retention time of this compound will be longer than that of prednisolone due to its increased lipophilicity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion: A Framework for Reliable Research

This guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. By following the outlined protocols and analytical methods, researchers can confidently produce and validate this important corticosteroid derivative. The principles of selective esterification and the comprehensive characterization using spectroscopic and chromatographic techniques ensure the integrity and reproducibility of the research outcomes. Adherence to these methodologies will enable the generation of high-quality data for further investigation into the pharmacological and metabolic properties of this compound.

References

- United States Pharmacopeia 29-National Formulary 24. (2006).

- Bories, C., Loiseau, P., & Gayral, P. (1989).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Various Authors. (Various Years). Patents related to the synthesis of prednisolone and its esters. (e.g., CN105384790A, CN113563402A, US3171846A).

- Baraldi, P. G., Romagnoli, R., Nuñez, M. D. C., Perretti, M., Paul-Clark, M. J., Ferrario, M., ... & Ongini, E. (2004). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. Journal of medicinal chemistry, 47(4), 830-839.

- Lin, Y. Y., & Smith, L. L. (1977). Identification of steroids by chemical ionization mass spectrometry. Biomedical mass spectrometry, 4(5), 331-337.

- Lee, H. J., & Li, J. K. (1990). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of pharmaceutical sciences, 79(10), 882-885.

-

PharmaCompass. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2026, January 10). This compound. Retrieved from [Link]

- Biles, J. A. (1963). Some crystalline modifications of the tert-butylacetates of prednisolone and hydrocortisone. Journal of Pharmaceutical Sciences, 52, 1066-1070.

- Pozo, O. J., Deventer, K., & Van Eenoo, P. (2014). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS.

- Owen, L. J., Wear, J., & Keevil, B. G. (2005). Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry. Annals of clinical biochemistry, 42(3), 209-213.

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- An, J., & Schones, D. E. (2017). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research, 58(7), 1475-1483.

- Mattox, V. R., Goodrich, J. E., & Vrieze, W. D. (1969). Synthesis of C-21 glucosiduronates of cortisone and related corticosteroids. Biochemistry, 8(3), 1188-1199.

-

DiVA portal. (n.d.). Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. Retrieved from [Link]

- Wu, W. G., & Wu, C. C. (2015). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations.

-

GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of prednisolone, (b) 13 C CP-MAS SSNMR spectrum of.... Retrieved from [Link]

- MDPI. (2023).

-

DiVA portal. (n.d.). Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of prednisolone, (b) 13 C CP-MAS SSNMR spectrum of.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of prednisolone, (b) 13 C CP-MAS SSNMR spectrum of.... Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105384790A - Preparation method of prednisolone - Google Patents [patents.google.com]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prednisolone(50-24-8) 1H NMR spectrum [chemicalbook.com]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. dshs-koeln.de [dshs-koeln.de]

- 14. repositori.upf.edu [repositori.upf.edu]

- 15. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of steroids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetic Profile of Prednisolone Tebutate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prednisolone tebutate, a corticosteroid ester, is designed to act as a prolonged-release formulation of its active moiety, prednisolone. Its pharmacokinetic (PK) profile is fundamentally dictated by its structure: a lipophilic ester that requires in-vivo hydrolysis to release the systemically active prednisolone. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models. The narrative emphasizes the causal relationships between the drug's physicochemical properties and its behavior in biological systems, offering field-proven insights into designing and interpreting preclinical PK studies. We will explore the rate-limiting step of absorption, the nonlinear, dose-dependent disposition of the liberated prednisolone, and the bioanalytical methodologies required for robust quantification.

The Rationale of Esterification: this compound as a Depot Formulation

The primary therapeutic goal of esterifying prednisolone with tebutate (tert-butylacetate) is to create a depot effect. By increasing the lipophilicity of the parent drug, this compound exhibits reduced aqueous solubility. When administered via intramuscular (IM) or intra-articular (IA) injection, the compound precipitates at the injection site, forming a reservoir from which the drug is slowly released into systemic circulation.[1][2][3] This prolonged absorption profile is advantageous for treating chronic inflammatory conditions, as it maintains therapeutic drug concentrations over an extended period, reducing dosing frequency and improving patient compliance.

The rate-limiting step for the systemic appearance of active prednisolone is not the dissolution of the tebutate ester itself, but rather the subsequent enzymatic hydrolysis of the ester bond by tissue and plasma esterases.[4] This enzymatic conversion is the crucial activation step that releases free prednisolone to exert its pharmacological effects.

Core Pharmacokinetic Profile (ADME) in Preclinical Models

The overall pharmacokinetic profile of this compound is a composite of the slow absorption of the prodrug and the subsequent, well-characterized disposition of the active prednisolone.

Absorption: The "Flip-Flop" Phenomenon

Following IM or IA administration, this compound is slowly absorbed from the injection site. This process is governed by its low solubility and the rate of enzymatic hydrolysis.[1][5] This slow absorption phase leads to a characteristic "flip-flop" pharmacokinetic profile, where the apparent elimination half-life of prednisolone is dictated by the slow absorption rate constant rather than its true, faster elimination rate constant.

Pharmacokinetic studies of similar long-acting corticosteroid esters in animal models demonstrate this principle. For instance, after IA administration of triamcinolone acetonide in horses, the transfer half-life from the joint to plasma was 5.2 hours, and the peak plasma concentration was not reached until 10 hours post-dose.[3] A similar prolonged absorption phase is expected for this compound.

Distribution: The Role of Protein Binding

Once hydrolyzed to prednisolone, its distribution is extensive and complex. Prednisolone exhibits nonlinear, concentration-dependent plasma protein binding.[6][7][8] It binds with high affinity but low capacity to corticosteroid-binding globulin (CBG, or transcortin) and with low affinity but high capacity to albumin.[7][9]

-

At low concentrations , prednisolone is highly protein-bound (80-90%), primarily to CBG.[7][9]

-

At higher concentrations , CBG becomes saturated, leading to a decrease in the bound fraction (60-70%) and a proportional increase in the free, pharmacologically active drug concentration.[7][9]

This nonlinear binding is a critical factor in prednisolone's dose-dependent pharmacokinetics; as the dose increases, the volume of distribution and clearance also increase due to the higher free fraction.[6][8] In preclinical models like rats, this saturation of CBG has been shown to significantly impact PK parameters.[6][7] The administration of exogenous CBG in rats decreased the apparent clearance and volume of distribution of prednisolone, confirming that the bound drug is less available for elimination.[10]

Metabolism: Bioactivation and Inactivation

The metabolism of this compound occurs in two main stages:

-

Bioactivation: The initial and rate-limiting step is the hydrolysis of the tebutate ester by esterases in tissue and blood to yield active prednisolone.[4]

-

Inactivation: The liberated prednisolone undergoes extensive hepatic metabolism. It is reversibly converted to its inactive metabolite, prednisone, by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[11][12] Prednisolone is also metabolized via other pathways, including hydroxylation (e.g., to 6β-hydroxyprednisolone, mediated by CYP3A4) and reduction (e.g., to 20-dihydroprednisolone).[11][13] These metabolites are then often conjugated (e.g., glucuronidation) for excretion.[11]

The liver is the primary site of prednisolone metabolism, although the kidneys also contribute to its metabolic clearance.[13][14]

Excretion

Prednisolone and its metabolites are primarily excreted in the urine.[13][14] Only a small fraction of the administered dose is excreted as unchanged prednisolone (typically 2-6% in rats).[14][15] The majority is eliminated as various metabolites and their conjugates.[11] Renal clearance involves glomerular filtration and passive tubular reabsorption.[14]

Designing a Preclinical Pharmacokinetic Study

A robust preclinical PK study for this compound requires careful consideration of the animal model, experimental design, and bioanalytical methodology to ensure data integrity and clinical relevance.

Model Selection

The choice of animal model (e.g., rat, rabbit, dog) depends on the intended clinical application.

-

Rats are commonly used for initial PK screening due to their well-characterized physiology and cost-effectiveness.[6][7][16] Their corticosteroid protein binding characteristics have been extensively studied.[6][7][10]

-

Rabbits or Dogs may be more appropriate for studies involving intra-articular administration due to their larger joint size, which is more analogous to human joints.

Experimental Protocol: Step-by-Step Workflow

A typical preclinical PK study for an IM-administered this compound formulation would follow this workflow:

-

Animal Acclimatization: Animals (e.g., male Wistar rats, 250-300g) are acclimatized for at least one week with controlled light-dark cycles and free access to food and water.

-

Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is performed 24-48 hours prior to dosing to minimize stress during collection.

-

Dosing: this compound is administered via deep intramuscular injection (e.g., into the gluteal muscle) at a predetermined dose.

-

Blood Sampling: Blood samples (~0.2 mL) are collected into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168 hours). The extended sampling schedule is crucial to accurately characterize the slow absorption phase.

-

Sample Processing: Plasma is immediately separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of prednisolone (and potentially prednisone) are quantified using a validated bioanalytical method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key PK parameters.[17]

Bioanalytical Methodology: Ensuring Trustworthiness

Accurate quantification of prednisolone in plasma is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[18][19][20]

Key Protocol Steps for LC-MS/MS Analysis:

-

Sample Preparation: A simple protein precipitation is often sufficient. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitation solvent (e.g., 150 µL of acetonitrile) containing a suitable internal standard (e.g., prednisolone-d6 or betamethasone).[20][21][22]

-

Centrifugation: Samples are vortexed and centrifuged to pellet the precipitated proteins.

-

Injection: The supernatant is transferred and injected directly onto the LC-MS/MS system.

-

Chromatography: Separation is typically achieved on a reverse-phase C18 or Phenyl column.[19][22]

-

Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.[20]

-

Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[9][21] The lower limit of quantification should be sensitive enough to measure concentrations in the terminal elimination phase (e.g., 0.1-2.0 ng/mL).[18][19]

Data Interpretation & Visualization

Key Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for prednisolone in rats following intravenous administration of a soluble salt. These values represent the disposition phase, which would follow the slow absorption and hydrolysis of this compound.

| Parameter (Unit) | Value (Mean) | Preclinical Model | Noteworthy Insights | Source |

| Clearance (CL) | 3.07 - 6.18 L/h/kg | Normal Rats | Dose-dependent; clearance decreases at higher doses due to saturation of elimination pathways. | [6] |

| Volume of Distribution (Vdss) | 1.05 - 2.14 L/kg | Normal Rats | Dose-dependent; decreases at higher doses, likely due to saturation of tissue binding sites. | [6] |

| Elimination Half-Life (t½) | ~0.50 hr | Normal Rats | Unaffected by dose. Note: This is the true elimination half-life. For this compound, the apparent half-life will be much longer due to flip-flop kinetics. | [6] |

| Plasma Protein Binding | 60% - 90% | Wistar Rats | Nonlinear; binding is higher at lower concentrations due to high-affinity binding to CBG. | [7][16] |

Visualization of Experimental Workflow

Caption: Preclinical pharmacokinetic study workflow for this compound.

Visualization of Metabolic Pathway

Caption: Bioactivation and metabolic pathways of this compound.

Conclusion and Future Directions

The pharmacokinetic profile of this compound in preclinical models is characterized by its function as a depot formulation. The rate-limiting step of hydrolysis governs the absorption rate, leading to a prolonged duration of action and a "flip-flop" kinetic profile. The disposition of the resulting active prednisolone is complex, marked by nonlinear protein binding and extensive metabolism. Understanding these intricate processes is essential for accurately designing preclinical studies, interpreting data, and ultimately predicting the clinical performance of the formulation. Future research should focus on developing physiologically based pharmacokinetic (PBPK) models to better translate these preclinical findings across species and predict human outcomes with greater accuracy.

References

- Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized r

- Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in R

- Determination of Prednisolone and Prednisone in Plasma, Whole Blood, Urine, and Bound-to-Plasma Proteins by High-Performance Liquid Chrom

- Intra-articular corticosteroids.

- Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in R

- Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry. PubMed. (URL: )

- Quantitative determination of prednisone and prednisolone in human plasma using GLC and chemical-ioniz

- Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chrom

- Prednisolone metabolism and excretion in the isolated perfused r

- Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma. PubMed. (URL: )

- Distribution and metabolism of prednisone in mice, dogs, and monkeys. PubMed. (URL: )

- Pharmacokinetics and protein binding of prednisolone after oral and intravenous administr

- Effect of Corticosteroid Binding Globulin on the Pharmacokinetics of Prednisolone in R

- Pharmacokinetics of intra-articular, intravenous, and intramuscular administration of triamcinolone acetonide and its effect on endogenous plasma hydrocortisone and cortisone concentrations in horses in. AVMA Journals. (URL: )

- Prednisone and Prednisolone Pathway, Pharmacokinetics. ClinPGx. (URL: )

- Distribution and metabolism of prednisone in mice, dogs, and monkeys. Semantic Scholar. (URL: )

- Pharmacokinetics of intra-articular, intravenous, and intramuscular administration of triamcinolone acetonide and its effect o. AVMA Journals. (URL: )

- Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administr

- Pharmacokinetics of intra-articular corticosteroids in joint disorders. Consensus. (URL: )

- Profile of the urinary excretion of prednisolone and its metabolites in finishing bulls and cows treated with a therapeutic schedule.

- In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. PubMed. (URL: )

- Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. NIH. (URL: )

- Structures of prednisone and prednisolone and interconversion between each other. (URL: )

- Prednisolone Pharmacokinetics and Pharmacodynamics in Rel

- Population pharmacokinetic modelling of prednisolone in systemic lupus erythematosus patients: Analysis of exposure and disease activity. PubMed Central. (URL: )

Sources

- 1. Intra-articular corticosteroids. Guide to selection and indications for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and protein binding of prednisolone after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of corticosteroid binding globulin on the pharmacokinetics of prednisolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. Distribution and metabolism of prednisone in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prednisolone metabolism and excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prednisolone Pharmacokinetics and Pharmacodynamics in Relation to Sex and Race - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population pharmacokinetic modelling of prednisolone in systemic lupus erythematosus patients: Analysis of exposure and disease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Prednisolone vs. Prednisolone Tebutate: A Foundational Comparison of Structure, Pharmacokinetics, and Therapeutic Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Within the pharmacopeia of corticosteroids, prednisolone stands as a cornerstone therapeutic agent, valued for its potent anti-inflammatory and immunosuppressive properties.[1][2] It is the biologically active metabolite of prednisone and is widely used to manage a spectrum of systemic conditions.[3][4][5] However, the clinical utility of a potent molecule like prednisolone can be significantly enhanced through strategic chemical modification. This guide delves into the foundational differences between prednisolone and one of its most important ester prodrugs, prednisolone tebutate.

The esterification of prednisolone at the C-21 position to create this compound is not a trivial alteration. It is a deliberate act of medicinal chemistry designed to fundamentally reshape the drug's pharmacokinetic profile. This transformation converts a systemically acting agent into a localized, long-acting therapy, thereby creating a distinct therapeutic tool. For researchers and drug development professionals, understanding the causality—how a specific structural change dictates a compound's behavior from the molecular to the clinical level—is paramount for innovation in drug delivery and formulation science. This document provides a detailed technical exploration of these differences, moving from core chemical principles to their practical implications in the laboratory and clinic.

Part 1: The Chemical Blueprint: Structure and Physicochemical Consequences

The journey to understanding the divergent paths of prednisolone and its tebutate ester begins with their molecular architecture. The addition of a single functional group is the genesis of all subsequent pharmacokinetic and therapeutic distinctions.

Molecular Structure

Prednisolone is a synthetic glucocorticoid, a derivative of cortisol, with the chemical name (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione.[6] Its structure features hydroxyl groups at the C-11, C-17, and C-21 positions, which are critical for its biological activity and confer a degree of water solubility.

This compound is the 21-tert-butylacetate ester of prednisolone.[7] The esterification occurs at the C-21 hydroxyl group, linking prednisolone to a bulky, nonpolar tert-butylacetic acid moiety. This modification transforms the parent molecule into a prodrug, which is biologically inactive until the ester bond is cleaved.[7]

Synthesis and Physicochemical Ramifications

The synthesis of this compound from prednisolone is a straightforward esterification reaction, typically involving the acylation of the C-21 hydroxyl group.[8][9] This seemingly simple chemical step has profound consequences for the molecule's physical properties. The addition of the large, lipophilic tebutate group drastically alters the molecule's polarity.

Causality Insight: The primary purpose of this esterification is to decrease aqueous solubility. By replacing the polar C-21 hydroxyl group with a nonpolar ester, the molecule's ability to form hydrogen bonds with water is significantly diminished. This renders this compound practically insoluble in water, a property that is central to its therapeutic function.[7] Conversely, its lipophilicity is substantially increased, enhancing its partitioning into lipid-rich environments.

| Property | Prednisolone | This compound |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[6] | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate[7][10] |

| Molecular Formula | C₂₁H₂₈O₅[6] | C₂₇H₃₈O₆[7][10] |

| Molecular Weight | 360.4 g/mol [6] | 458.6 g/mol [7][10] |

| Aqueous Solubility | Very slightly soluble (~0.22-0.24 mg/mL)[11] | Practically insoluble[7] |

| Lipophilicity (LogP) | ~1.6[6] | Significantly higher than prednisolone |

Part 2: Pharmacokinetic Divergence: From Systemic Agent to Localized Depot

The stark contrast in physicochemical properties directly translates into two vastly different pharmacokinetic profiles. While prednisolone is designed for rapid systemic distribution, this compound is engineered for prolonged local action.

The Prodrug Principle and Route of Administration

This compound is a classic example of a prodrug designed for controlled release. It is administered as a sterile aqueous suspension via intra-articular, intralesional, or soft tissue injection.[7] Oral administration is not feasible due to its poor solubility, which would prevent its dissolution and absorption in the gastrointestinal tract.

Once injected into a tissue compartment, the low water solubility of this compound causes it to precipitate, forming a microcrystalline depot at the site of administration. This depot serves as a reservoir from which the drug is slowly released. The active prednisolone is liberated through hydrolysis of the ester bond by local tissue esterases.

The key pharmacodynamic differentiator is not the mechanism, but the location and duration of this activity. Prednisolone provides a high-intensity, short-duration, systemic GR activation, whereas this compound provides a low-intensity, long-duration, localized GR activation.

Part 4: Analytical Separation and Quantification

For researchers in formulation development, quality control, or pharmacokinetic studies, the ability to separate and quantify prednisolone from its tebutate ester is crucial. The significant difference in lipophilicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.

Experimental Protocol: RP-HPLC Method for Separation

This protocol provides a validated starting point for the baseline separation of prednisolone and this compound.

1. Objective: To achieve baseline separation and quantification of prednisolone and this compound in a sample matrix.

2. Materials & Instrumentation:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 150 mm × 4.6 mm, 3-5 µm particle size) [12]* Reference standards for prednisolone and this compound

-

HPLC-grade acetonitrile, methanol, and water

-

Sample filtration apparatus (0.22 or 0.45 µm syringe filters)

3. Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 30% B

-

2-10 min: Linear gradient from 30% to 90% B

-

10-12 min: Hold at 90% B

-

12-13 min: Linear gradient from 90% to 30% B

-

13-18 min: Hold at 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min [13]* Column Temperature: 25°C

-

Detection Wavelength: 254 nm [13][14]* Injection Volume: 10-20 µL

4. Standard & Sample Preparation:

-

Prepare individual stock solutions (e.g., 1 mg/mL) of prednisolone and this compound reference standards in methanol or acetonitrile.

-

Create a mixed standard solution by diluting stock solutions to a working concentration (e.g., 50 µg/mL each) using the initial mobile phase composition (70:30 Water:Acetonitrile).

-

For experimental samples (e.g., plasma, suspension formulation), perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate or protein precipitation with acetonitrile) to isolate the analytes. [14][15]* Reconstitute the dried extract in the mobile phase and filter before injection.

5. Expected Results & Causality:

-

Prednisolone: Will elute earlier due to its higher polarity and lower retention on the C18 stationary phase.

-

This compound: Will have a significantly longer retention time due to its high lipophilicity and strong interaction with the stationary phase.

-

This differential retention allows for clear separation and independent quantification.

Conclusion

The foundational difference between prednisolone and this compound is a textbook example of rational drug design through the application of prodrug chemistry. The addition of a tebutate ester at the C-21 position is a strategic modification that sacrifices aqueous solubility to achieve a depot effect, fundamentally altering the drug's pharmacokinetic profile and therapeutic purpose.

-

Prednisolone is the active, systemically available glucocorticoid, suitable for treating widespread inflammatory and autoimmune conditions where rapid and potent systemic action is required.

-

This compound is an inactive, poorly soluble prodrug engineered for localized, sustained release of prednisolone. Its utility lies in treating specific, accessible sites of inflammation (e.g., a single joint), thereby maximizing local efficacy while minimizing the burden of systemic corticosteroid side effects.

For the researcher and drug developer, this comparison serves as a critical reminder that the behavior of a drug is not solely dependent on its pharmacophore. The physicochemical properties imparted by its overall structure are equally important, dictating how, where, and for how long the active molecule can engage its biological target.

References

-

Checchi, R., et al. (2004). Synthesis of Nitro Esters of Prednisolone, New Compounds Combining Pharmacological Properties of Both Glucocorticoids and Nitric Oxide. Journal of Medicinal Chemistry, 47(3), 711-719. [Link]

- Bansal, A. K., & Reddy, I. K. (2000). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. [Source Not Provided].

-

Checchi, R., et al. (2004). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. PubMed. [Link]

- Al-Ghananeem, A. M. (2012).

-

Arriza, J. L., et al. (1987). Binding of Steroids to Mineralocorticoid Receptors: Implications for in Vivo Occupancy by Glucocorticoids. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Schäcke, H., et al. (2004). Antiinflammatory glucocorticoid receptor ligand with reduced side effects exhibits an altered protein–protein interaction profile. PNAS. [Link]

-

Checchi, R., et al. (2004). Synthesis of Nitro Esters of Prednisolone, New Compounds Combining Pharmacological Properties of Both Glucocorticoids and Nitric Oxide. ResearchGate. [Link]

-

PharmaCompass. (n.d.). This compound. PharmaCompass.com. [Link]

-

Grokipedia. (2026). This compound. Grokipedia. [Link]

-

Ponec, M., et al. (1986). Glucocorticoids: binding affinity and lipophilicity. PubMed. [Link]

-

Van Gompel, J., et al. (2019). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

precisionFDA. (n.d.). This compound. precisionFDA. [Link]

-

Aljabari, F. I., et al. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal. [Link]

-

Lee, H. J., & Li, J. K. (1990). In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. PubMed. [Link]

-

van Steensel-Moll, H. A., et al. (1986). Ligand-Selective Targeting of the Glucocorticoid Receptor to Nuclear Subdomains Is Associated with Decreased Receptor Mobility. Molecular Endocrinology. [Link]

-

Frey, F. J., & Frey, B. M. (1984). [Comparative serum pharmacokinetics of prednisone and prednisolone methylsulfobenzoate after oral administration]. PubMed. [Link]

-

Thakker, K., et al. (2014). Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids. Journal of Ocular Pharmacology and Therapeutics. [Link]

-

Squella, J. A., et al. (2000). Determination of Prednisolone and Prednisone in Plasma, Whole Blood, Urine, and Bound-to-Plasma Proteins by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

-

Agilent Technologies. (2014). Transfer of a USP method for prednisolone from normal phase HPLC to SFC using the Agilent 1260 Infinity Hybrid SFC/UHPLC System. Agilent Technologies Application Note. [Link]

-

ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity and mid-range nominal therapeutic daily doses of inhaled corticosteroids. ResearchGate. [Link]

-

Frey, F. J., & Frey, B. M. (1990). Clinical pharmacokinetics of prednisone and prednisolone. PubMed. [Link]

-

Patsnap. (2024). What is the mechanism of Prednisolone?. Patsnap Synapse. [Link]

-

Dressman, J., et al. (2007). Biowaiver monographs for immediate release solid oral dosage forms: Prednisolone. Journal of Pharmaceutical Sciences. [Link]

-

Pickup, M. E. (1979). Clinical Pharmacokinetics of Prednisone and Prednisolone. Semantic Scholar. [Link]

-

McWhinney, B. C., et al. (1996). Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography. PubMed. [Link]

-

Frey, F. J., & Frey, B. M. (1990). Clinical Pharmacokinetics of Prednisone and Prednisolone. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Prednisolone. Wikipedia. [Link]

-

Karim, M. R., et al. (2018). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Clinical Pharmacology: Advances and Applications. [Link]

-

Pramanick, K., et al. (2020). Structures of prednisone and prednisolone and interconversion between each other. ResearchGate. [Link]

-

Singh, G., et al. (2010). Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate. Indian Journal of Pharmaceutical Sciences. [Link]

-

Med simplified. (2025). Pharmacology of Prednisone (Prednisolone) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

BuzzRx. (2023). Prednisone vs Prednisolone: What's the Difference?. BuzzRx. [Link]

-

SingleCare. (2025). Prednisolone vs. prednisone: Differences, similarities, and which is better. SingleCare. [Link]

-

Society for Endocrinology. (2022). Prednisone is 100% converted to Prednisolone by first pass metabolism. Endocrine Abstracts. [Link]

-

Drug Central. (n.d.). This compound. Drug Central. [Link]

-

Drugs.com. (2024). Prednisone vs Prednisolone - What's the difference?. Drugs.com. [Link]

Sources

- 1. Prednisolone - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. fip.org [fip.org]

- 12. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 13. amecj.com [amecj.com]

- 14. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Unraveling the Dualistic Nature of Prednisolone Tebutate: A Technical Guide to Its Genomic and Non-Genomic Effects

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the complex molecular mechanisms of Prednisolone Tebutate, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. As a prodrug, this compound is designed for prolonged therapeutic effects through the slow release of its active metabolite, prednisolone.[1] This document will dissect the dual signaling pathways—genomic and non-genomic—through which prednisolone exerts its profound physiological effects, offering both foundational knowledge and practical experimental frameworks for researchers in the field.

Section 1: The Dichotomy of Glucocorticoid Signaling

Prednisolone, the active form of this compound, functions primarily as a corticosteroid hormone receptor agonist.[2][3] Its actions are mediated through the ubiquitously expressed glucocorticoid receptor (GR).[4] The therapeutic efficacy and the side-effect profile of prednisolone are rooted in its ability to initiate two distinct types of cellular responses: a slow, sustained genomic response and a rapid, transient non-genomic response.[5][6] Understanding this dichotomy is paramount for the rational design of novel glucocorticoid therapies with improved therapeutic indices.

Genomic Effects: These are the classical, well-established mechanisms of glucocorticoid action. They involve the binding of prednisolone to the cytosolic GR, which then translocates to the nucleus to modulate gene expression.[5][7] This process typically has a slower onset, taking hours to days to manifest, as it relies on the machinery of gene transcription and protein synthesis.[5][6] The genomic effects are responsible for the majority of the long-term anti-inflammatory and immunosuppressive actions of prednisolone.[5]

Non-Genomic Effects: In contrast, non-genomic effects occur rapidly, within minutes of cellular exposure to prednisolone.[5][8] These effects are independent of gene transcription and protein synthesis.[6] They are often initiated at the cell membrane or within the cytoplasm and involve the modulation of various signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) and intracellular calcium levels.[3][9] These rapid actions are thought to contribute to the immediate therapeutic responses observed with high-dose glucocorticoid therapy.[5]

| Feature | Genomic Effects | Non-Genomic Effects |

| Onset of Action | Hours to days | Minutes |

| Mechanism | Gene transcription and protein synthesis modulation | Direct effects on cellular membranes and cytoplasmic signaling pathways |

| Mediator | Cytosolic Glucocorticoid Receptor (cGR) | Membrane-bound Glucocorticoid Receptor (mGR) and other cellular components |

| Duration of Effect | Long-lasting | Transient |

| Primary Role | Long-term anti-inflammatory and immunosuppressive actions | Rapid physiological and therapeutic responses |

Section 2: The Genomic Pathway: A Symphony of Transcriptional Regulation

The genomic actions of prednisolone are orchestrated by the glucocorticoid receptor, a ligand-activated transcription factor.[4] Upon binding to prednisolone, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[7] Once in the nucleus, the activated GR can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[5]

-

Transrepression: The GR can also repress the expression of pro-inflammatory genes by interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the repertoire of glucocorticoid receptor target genes by engineering genomic response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Prednisolone Tebutate: A Senior Application Scientist's Guide to its Use as a Tool Compound in Immunological Research

This guide provides an in-depth technical overview of Prednisolone Tebutate, a synthetic glucocorticoid, for its application as a tool compound in immunology research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, practical applications, and detailed experimental protocols, grounded in scientific integrity and field-proven insights.

Introduction: Understanding this compound as a Research Tool

This compound is the 21-tert-butylacetate ester of prednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] In immunology research, it serves as a critical tool to probe the roles of the glucocorticoid receptor signaling pathway in various immune processes. Its utility stems from its ability to mimic the effects of endogenous corticosteroids, thereby allowing for the controlled modulation of immune responses in both in vitro and in vivo models.[1] The tebutate ester modification confers a prolonged duration of action due to its low water solubility, which allows for sustained release and activity at the site of administration or in culture.[1] This characteristic makes it particularly valuable for studies requiring long-term immunosuppression or anti-inflammatory effects.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The primary mechanism of action of this compound is mediated through its active metabolite, prednisolone.[2] Being a lipophilic molecule, prednisolone readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of chaperone proteins, including heat shock proteins (HSPs). The activated GR-prednisolone complex then translocates into the nucleus.

Once in the nucleus, the complex can modulate gene expression through two main pathways:

-

Transactivation: The GR-prednisolone complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory genes.

-

Transrepression: The monomeric GR-prednisolone complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

The net result of these genomic actions is a potent suppression of the inflammatory and immune responses.

Practical Applications in Immunology Research

This compound is a versatile tool compound with broad applications in both in vitro and in vivo immunological studies. Its primary use is to suppress immune cell function and inflammatory responses, allowing researchers to investigate the underlying mechanisms of various immune-mediated processes.